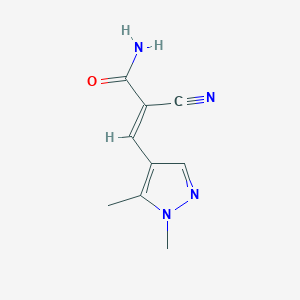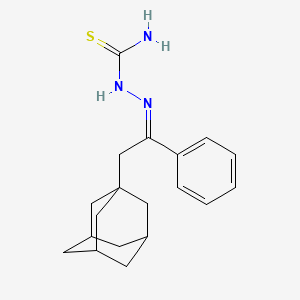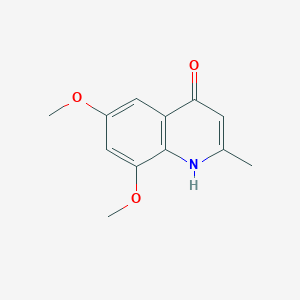
N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves the inhibition of various enzymes and receptors in the body, including the proteasome, histone deacetylases, and the dopamine transporter. This leads to the modulation of various signaling pathways, which ultimately results in the therapeutic effects of the compound.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to modulate the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide is its ability to exhibit a wide range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research on N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide, including the investigation of its potential therapeutic applications in other areas of medicine, such as cardiovascular disease and diabetes. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacological properties for clinical use. Finally, the development of novel derivatives of N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide with improved solubility and bioavailability could lead to the discovery of more potent and effective drugs.
Synthesis Methods
The synthesis of N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyrazine-2-carbonyl chloride, followed by the addition of 2-methoxyethylamine. The final product is obtained after purification and characterization by various spectroscopic techniques.
Scientific Research Applications
N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been investigated for its potential therapeutic applications in various areas of medicine, including oncology, neurology, and psychiatry. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide has shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, by modulating the levels of neurotransmitters in the brain.
properties
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(pyrazine-2-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-27-12-8-22-18(25)15-3-2-9-24(14-15)16-4-10-23(11-5-16)19(26)17-13-20-6-7-21-17/h6-7,13,15-16H,2-5,8-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBHIPXOZNBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5314233.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide](/img/structure/B5314245.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![7-(2-furyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5314267.png)
![1-acetyl-4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5314274.png)
![5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5314281.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)

![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)

![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)
